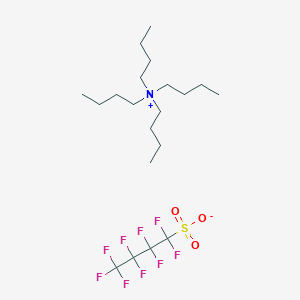

Tetrabutylammonium nonafluorobutanesulfonate

Vue d'ensemble

Description

Tetrabutylammonium nonafluorobutanesulfonate is a fluorinated ionic liquid (FIL). Its solid-fluid transition and nanoscale structuring have been studied using differential scanning calorimetry (DSC), rheology techniques and molecular dynamic simulations.

Applications De Recherche Scientifique

Alkylation of Disulfene : A study by Frasch, Sundermeyer, and Waldi (1991) highlighted the use of nonafluorobutanesulfonic acid-based substitution reagents for alkylating 1,3-dithietane 1,1,3,3-tetroxide (disulfene), enabling the preparation of various products (Frasch, Sundermeyer, & Waldi, 1991).

Catalysis in Thia-Michael Additions : Nicponski and Marchi (2014) found that tetrabutylammonium hydroxide is an efficient catalyst for thia-Michael additions, facilitating the conjugate addition of various mercaptan nucleophiles and working with both classical and non-classical Michael acceptors (Nicponski & Marchi, 2014).

Source for Silicon-Carbon Bond Cleavage : Pilcher and DeShong (1996) reported that TBAT is an effective fluoride source for silicon-carbon bond cleavage, offering advantages such as being anhydrous, nonhygroscopic, soluble in organic solvents, and less basic compared to TBAF (Pilcher & DeShong, 1996).

Stable Fluorinating Agent : Gingras (1991) demonstrated that tetrabutylammonium difluorotriphenylstannate is a stable, non-hygroscopic, and non-hydrated fluorinating agent, providing an alternative to TBAF (Gingras, 1991).

Electrolyte for Fuel Cells : Yasuda et al. (2009) identified ethylmethylpropylammonium nonafluorobutanesulfonate as a suitable electrolyte for nonhumidified intermediate-temperature fuel cells due to its hydrophobic properties (Yasuda et al., 2009).

Phase Transfer Catalyst in Radiofluorination : Orlovskaya et al. (2020) found that TBAOTs as a phase transfer catalyst enables high-efficiency SN2 radiofluorination, reducing costs and precursor usage for common radiotracers (Orlovskaya et al., 2020).

Solvent Property Studies : Furton and Morales (1991) studied the effect of increasing anion chain length in liquid tetrabutylammonium alkylsulfonate salts on solute-solvent interactions, observing increased interactions for non-polar probes (Furton & Morales, 1991).

Solvolysis Reactions : Subramanian and Hanack (1972) reported that nonafluorobutanesulfonates solvolyze faster than trifluoromethanesulfonates, making them excellent leaving groups in solvolysis reactions (Subramanian & Hanack, 1972).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate;tetrabutylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.C4HF9O3S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16/h5-16H2,1-4H3;(H,14,15,16)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VECGWISURDHBJL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36F9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584994 | |

| Record name | Tetrabutylammonium perfluoro-1-butanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

541.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108427-52-7 | |

| Record name | Tetrabutylammonium perfluoro-1-butanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

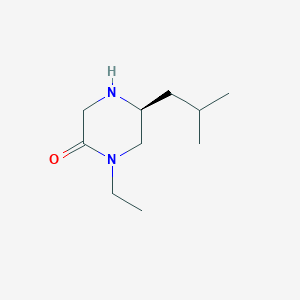

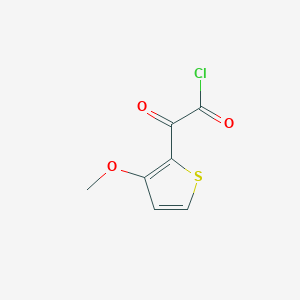

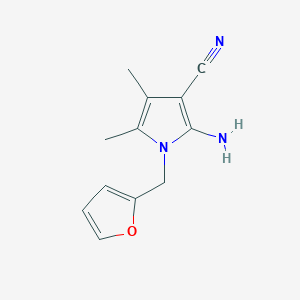

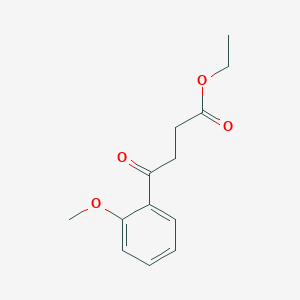

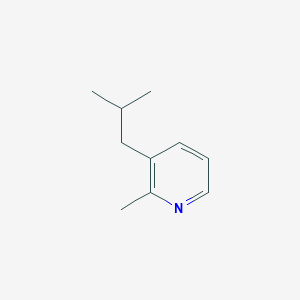

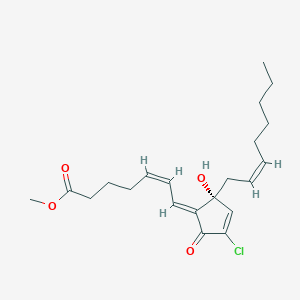

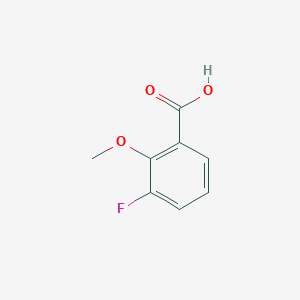

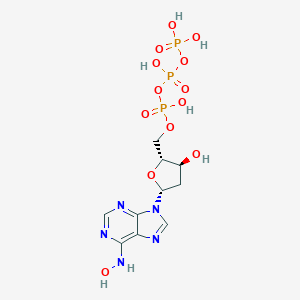

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B12161.png)

![3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B12167.png)